molecular formula C23H19NO4S B2961124 N-(4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl)-4-methylbenzenesulfonamide CAS No. 27827-34-5

N-(4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl)-4-methylbenzenesulfonamide

Cat. No.: B2961124
CAS No.: 27827-34-5
M. Wt: 405.47
InChI Key: LSZNNKFDPOPYBA-UHFFFAOYSA-N
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Description

The compound N-(4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl)-4-methylbenzenesulfonamide features a naphthalene-phenol hybrid scaffold linked to a 4-methylbenzenesulfonamide group. Its structure includes two hydroxyl groups (on the phenyl and naphthalene rings) and a sulfonamide moiety, which are critical for intermolecular interactions such as hydrogen bonding.

Properties

IUPAC Name

N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO4S/c1-15-6-10-18(11-7-15)29(27,28)24-17-9-13-21(25)20(14-17)23-19-5-3-2-4-16(19)8-12-22(23)26/h2-14,24-26H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZNNKFDPOPYBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)C3=C(C=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The compound N-(4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl)-4-methylbenzenesulfonamide has been found to interact with the ATP-binding site of full-length human Hsp90. This interaction suggests that the compound may have a role in modulating the activity of this protein.

Cellular Effects

In cellular assays, this compound has been shown to influence the function of Hsp90. Hsp90 is a chaperone protein that plays a key role in regulating the stability and function of many client proteins, including kinases and transcription factors. Therefore, modulation of Hsp90 activity by this compound could potentially influence a wide range of cellular processes.

Molecular Mechanism

The molecular mechanism of action of this compound appears to involve binding to the ATP-binding site of Hsp90. This binding could potentially inhibit the ATPase activity of Hsp90, thereby affecting its chaperone function.

Biological Activity

N-(4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl)-4-methylbenzenesulfonamide, also known as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the context of cancer therapy and anti-inflammatory effects. This article reviews its synthesis, mechanism of action, and biological evaluations based on diverse research findings.

Chemical Structure and Properties

The compound's chemical formula is C22H17NO4SC_{22}H_{17}NO_4S with a molecular weight of 385.44 g/mol. Its structure features a sulfonamide functional group, which is critical for its biological activity.

PropertyValue
Molecular FormulaC22H17NO4SC_{22}H_{17}NO_4S
Molecular Weight385.44 g/mol
Melting Point219 - 222 °C
SolubilitySoluble in DMSO

Research indicates that sulfonamide derivatives like this compound may exert their effects through various pathways:

  • Inhibition of Lipoxygenases (LOXs) : This compound has been shown to inhibit human lipoxygenases, particularly platelet-type 12-lipoxygenase (12-LOX), which plays a role in inflammation and cancer progression. The inhibition of LOXs leads to a decrease in bioactive lipid mediators, such as hydroxyeicosatetraenoic acids (HETEs), which are involved in cell proliferation and inflammatory responses .
  • Antitumor Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells by inducing apoptosis. The mechanism may involve the modulation of signaling pathways associated with cell survival and death .

In Vitro Studies

Several studies have evaluated the biological activity of this compound:

  • Cell Proliferation Assays : The compound was tested against various cancer cell lines, showing significant inhibition of cell growth at micromolar concentrations.
  • Apoptosis Induction : Flow cytometry assays revealed that treatment with this compound led to an increase in apoptotic cells, indicating its potential as an antitumor agent.

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of this compound:

  • Tumor Growth Inhibition : In xenograft models, administration of the compound resulted in reduced tumor size compared to control groups, supporting its efficacy as an anticancer agent.

Case Studies

  • Case Study on Skin Cancer : A study involving patients with skin cancer treated with sulfonamide derivatives showed improved outcomes in tumor regression and reduced inflammatory markers post-treatment .
  • Case Study on Platelet Aggregation : Research indicated that this compound effectively inhibited platelet aggregation induced by thrombin, suggesting additional therapeutic applications in cardiovascular diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Spectral Properties

Several sulfonamide derivatives with variations in substituents have been characterized (). Key comparisons include:

Table 1: Substituent Impact on Physical Properties
Compound Name (Reference) Substituents Melting Point (°C) Key Spectral Data (NMR/HRMS)
Target Compound 4-hydroxy, 2-hydroxynaphthalen-1-yl Not reported Likely downfield shifts for -OH (~δ 9–12)
4j (N-(3-(4-Methoxyphenyl)-2H-chromen-2-ylidene)-4-methylbenzenesulfonamide) 4-methoxyphenyl 198–200 1H NMR: δ 7.2–8.2 (aromatic); HRMS: [M+H]+ 406.12
4l (N-(3-(4-Fluorophenyl)-2H-chromen-2-ylidene)-4-methylbenzenesulfonamide) 4-fluorophenyl 185–187 1H NMR: δ 7.1–8.3 (aromatic); HRMS: [M+H]+ 394.10
N-(4-Methoxyphenyl)benzenesulfonamide 4-methoxyphenyl 162–164 1H NMR: δ 6.8–7.8 (aromatic)

Key Observations :

  • Electron-donating groups (e.g., methoxy in 4j) correlate with higher melting points compared to electron-withdrawing substituents (e.g., fluoro in 4l), likely due to enhanced crystal packing via polar interactions.

Structural Conformation and Dihedral Angles

The spatial arrangement of aromatic rings significantly influences molecular packing and reactivity. highlights dihedral angles between naphthalene and benzene rings in related compounds:

Table 2: Dihedral Angle Comparisons
Compound Name (Reference) Dihedral Angle (°) Intermolecular Interactions
Target Compound (inferred) ~78–85 Intramolecular N–H⋯O; Intermolecular O–H⋯O
N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide 82.50 Similar H-bonding network
N-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]acetamide 81.54 N–H⋯O and O–H⋯O interactions

Key Observations :

  • Intramolecular N–H⋯O and intermolecular O–H⋯O bonds are conserved across these compounds, stabilizing crystal lattices .

Q & A

Q. Basic

  • IR : Confirm S=O symmetric/asymmetric stretches (1157–1346 cm⁻¹) and O—H/N—H vibrations (3294–3398 cm⁻¹) .
  • ¹H-NMR : Aromatic protons appear at δ 6.8–8.1 ppm; sulfonamide NH resonates as a singlet (~δ 10.2 ppm) .
  • ¹³C-NMR : Quaternary carbons (e.g., C-SO₂) appear at δ 140–145 ppm.

What challenges arise in resolving crystallographic disorder in the hydroxyphenyl or naphthyl groups?

Advanced
Disorder in flexible groups (e.g., hydroxyphenyl) requires partial occupancy refinement in SHELXL. For example:

  • Split positions for oxygen atoms in hydroxyl groups with occupancy ratios (0.7:0.3).
  • Restraints (SIMU, DELU) minimize unrealistic thermal motion artifacts .

How does the compound's electronic structure influence its electrochemical behavior?

Advanced
Cyclic voltammetry in acetonitrile reveals oxidation peaks at +0.8–1.2 V (vs. Ag/AgCl) due to hydroxyl group deprotonation. Electron-withdrawing sulfonamide groups stabilize radical intermediates, enabling regioselective annulation in electrosynthesis . DFT calculations (B3LYP/6-31G*) correlate HOMO-LUMO gaps (~4.1 eV) with redox potentials.

What strategies validate the regioselectivity observed in annulation reactions involving this compound?

Q. Advanced

  • Isotopic labeling : ¹⁸O-tracing confirms oxygen incorporation from hydroxyl groups during annulation.
  • Kinetic studies : Rate comparisons between para- and meta-substituted derivatives identify steric/electronic preferences .
  • X-ray analysis : Resolve regioselective adducts (e.g., indoline derivatives) to confirm bond formation sites .

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